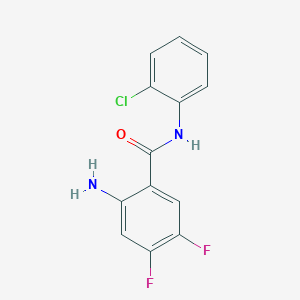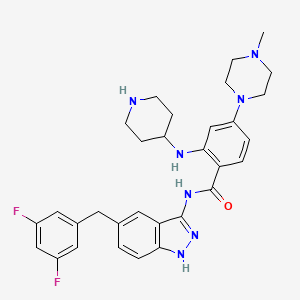
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the difluorobenzyl group, and subsequent functionalization with piperazine and piperidine moieties. Common reagents and conditions include:
Reagents: Fluorobenzyl bromide, indazole, piperazine, piperidine, amines, and various catalysts.
Conditions: Solvent systems like DMF or DMSO, temperatures ranging from room temperature to reflux, and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases like cancer, inflammation, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide: Known for its unique combination of functional groups.
Other Indazole Derivatives: Compounds like indazole-3-carboxamide, indazole-3-acetic acid, and indazole-3-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and piperidine moieties, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C31H35F2N7O |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide |
InChI |
InChI=1S/C31H35F2N7O/c1-39-10-12-40(13-11-39)25-3-4-26(29(19-25)35-24-6-8-34-9-7-24)31(41)36-30-27-17-20(2-5-28(27)37-38-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34-35H,6-14H2,1H3,(H2,36,37,38,41) |
Clé InChI |
MZMDFOSPVYXDRL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCNCC6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2,6-Dimethyl-phenyl)-benzo[1,2,4]triazin-3-ylamine](/img/structure/B8425631.png)
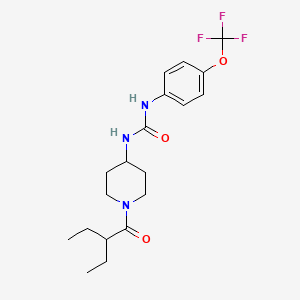
![[4-(3-Chloropropoxy)phenyl]acetaldehyde](/img/structure/B8425623.png)
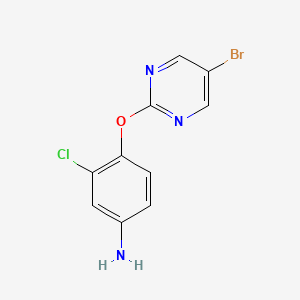

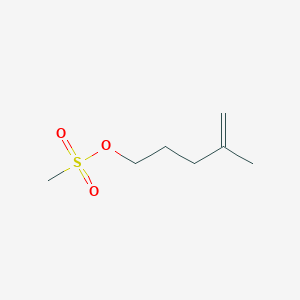
![2-(2-Furanyl)-3-oxa-1-azaspiro[4.5]dec-1-en-4-one](/img/structure/B8425707.png)
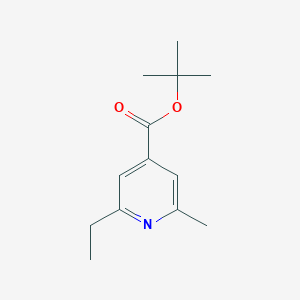
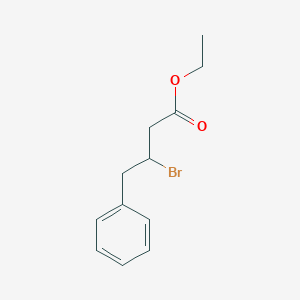
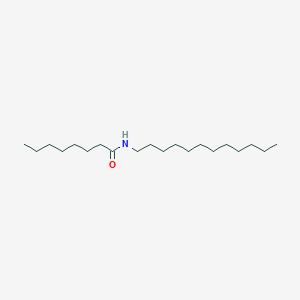
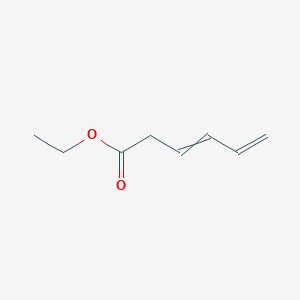
![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol](/img/structure/B8425668.png)

